molecular formula C12H14N2O2 B1589013 Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate CAS No. 71056-58-1

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

Cat. No. B1589013
CAS RN: 71056-58-1
M. Wt: 218.25 g/mol
InChI Key: WPRKJQVJYKGTLF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (EMIC) is a synthetic compound that belongs to the indole class of organic compounds. It is used in scientific research for its potential therapeutic applications in various diseases. EMIC is a promising molecule due to its unique chemical structure and diverse biological activities.

Scientific Research Applications

Anticancer Potential

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate derivatives have been explored in cancer research. A study synthesized a series of these derivatives, aiming to create analogues of the bis-indole alkaloid topsentin. However, most of these derivatives showed no significant anticancer activity, with only one compound moderately active against certain cancer cell lines (Carbone et al., 2013).

Inhibition of 5-Lipoxygenase

Compounds structurally related to Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate have been studied for their inhibitory effects on 5-lipoxygenase (5-LO), a key enzyme in the inflammatory response. For example, ethyl 5-hydroxyindole-3-carboxylates showed potent inhibition of 5-LO in human neutrophils, suggesting potential for treating inflammatory disorders (Karg et al., 2009).

Antimicrobial Properties

Derivatives of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate have been tested for antimicrobial activities. A study conducted on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found these compounds effective against various bacterial and fungal strains, highlighting the potential of indole derivatives in antimicrobial therapy (Desai et al., 2019).

Antiviral Activities

Research into the antiviral properties of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate and its derivatives has been conducted. Certain derivatives exhibited significant activity against influenza viruses in vitro and were effective in animal models of influenza-induced pneumonia, suggesting a potential role in antiviral therapeutics (Ivashchenko et al., 2015).

Anti-Hepatitis B Virus Activity

Another study synthesized a range of ethyl 5-hydroxyindole-3-carboxylates to evaluate their anti-hepatitis B virus (HBV) activities. Among them, one compound showed significant anti-HBV activity, more potent than the control drug, indicating the potential of these compounds in HBV therapy (Zhao et al., 2006).

properties

IUPAC Name

ethyl 5-amino-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRKJQVJYKGTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465442
Record name Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

CAS RN

71056-58-1
Record name 1H-Indole-2-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71056-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alterative A. To a mixture of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (420 g), from step (a) or commercial sources, and 10% palladium on carbon catalyst (50% wet) (42 g) in ethanol (4200 mL) was added a solution of ammonium formate (541.5 g) in demineralized water (840 mL) at between 25-35° C. over 3 hours. The mixture was stirred for 18 hours at 20° C., and then filtered, washing the solids with ethanol (2100 mL). The combined filtrate and washings were concentrated to 840 mL under vacuum at about 20° C. The resulting slurry was granulated at 5° C., filtered, washed with chilled ethanol (420 mL), and dried to give product ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (316.5 g, 86%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
541.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Two
Quantity
4200 mL
Type
solvent
Reaction Step Two
Name
Quantity
840 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preferred alternative B. A mixture of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (150.0 g), from step (a) or commercial sources, and 10% palladium on carbon catalyst (50% wet) (15.0 g) in ethyl acetate (1800 mL) was hydrogenated at 3 bar at 30° C. for 8 hours. The mixture was then filtered and the solids washed with ethyl acetate (300 mL). The combined filtrate and washings were partially azeotropically dried at reflux and then concentrated to 800 mL to give a solution of product ethyl 5-amino-1-methyl-1H-indole-2-carboxylate in ethyl acetate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
1800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
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Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
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Citations

For This Compound
1
Citations
PL Beaulieu, M Bös, MG Cordingley… - Journal of Medicinal …, 2012 - ACS Publications
Combinations of direct acting antivirals (DAAs) that have the potential to suppress emergence of resistant virus and that can be used in interferon-sparing regimens represent a …
Number of citations: 54 pubs.acs.org

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